Sorangicin A is a complex macrolide antibiotic originally isolated from the myxobacterium Sorangium cellulosum. It exhibits significant antibacterial activity, particularly against Gram-positive and some Gram-negative bacteria. The compound's intricate structure and biological properties have made it a target for total synthesis in organic chemistry, leading to various synthetic methodologies being explored.
Sorangicin A is derived from Sorangium cellulosum, which is known for producing a range of bioactive natural products. This bacterium is notable for its unique secondary metabolites, including other antibiotics and antitumor agents. The isolation of Sorangicin A has been documented in various studies, highlighting its potential as a therapeutic agent.
Sorangicin A belongs to the class of macrolide antibiotics, characterized by their large lactone rings. Its structure includes multiple stereocenters and functional groups that contribute to its biological activity. The compound's classification as a macrolide places it alongside other well-known antibiotics such as erythromycin and azithromycin.
The total synthesis of Sorangicin A has been a significant focus in organic chemistry due to its complex structure. Various synthetic strategies have been developed, primarily employing convergent synthesis techniques that break down the molecule into simpler building blocks.
Methods and Technical Details:
The successful total synthesis was reported to yield Sorangicin A with high purity and structural fidelity, matching that of natural samples .
Sorangicin A features a complex molecular structure characterized by:
The compound's intricate architecture includes polar functional groups that enhance its solubility and reactivity .
Sorangicin A undergoes several key chemical reactions that are critical for both its synthesis and its biological function:
The mechanism of action of Sorangicin A involves:
Data from studies indicate that this interaction leads to significant antibacterial effects against various pathogens.
Relevant analyses include Nuclear Magnetic Resonance (NMR) spectroscopy, which reveals structural details dependent on solvent conditions .
Sorangicin A has several scientific applications:
Sorangicin A (Sor) is a potent macrocyclic polyether antibiotic first isolated in 1985 from the fermentation broth of the gliding myxobacterium Sorangium cellulosum (strain So ce12). The strain was originally collected in Xcaret, Mexico, in 1978, and its bioactive metabolites were systematically characterized by Höfle, Jansen, and collaborators at the Helmholtz Centre for Infection Research. Initial isolation efforts yielded 400 mg of sorangicin A and 43 mg of sorangicin B from 700 liters of bacterial culture, underscoring the compound’s natural scarcity. Sorangium species are renowned for their metabolic complexity, with strain So ce12 producing at least five distinct polyketide families, including sorangicins, disorazols, and chivosazols [8]. Myxobacteria remain a critical reservoir for novel antibiotics due to their extensive biosynthetic gene clusters and ecological interactions involving chemical warfare [8].
Sorangicin A belongs to the macrocyclic lactone class, featuring a 31-membered ring with 15 stereogenic centers. Its structure (C~47~H~66~O~11~; MW 806.46 g/mol) incorporates several distinctive elements:
Table 1: Key Physicochemical Properties of Sorangicin A
Property | Value |
---|---|
Molecular Formula | C~47~H~66~O~11~ |
Molecular Weight | 806.46 g/mol |
Hydrogen Bond Acceptors | 11 |
Hydrogen Bond Donors | 4 |
Rotatable Bonds | 7 |
Topological Polar Surface Area | 161.21 Ų |
XLogP | 6.87 |
SMILES | Complex isomeric string (see [3]) |
The molecule exhibits significant conformational flexibility, particularly in the C(14)–C(20) and C(17)–C(18) regions, which enables adaptation to mutated binding pockets in target enzymes. It displays pH-dependent NMR shifts due to intramolecular H-bonding between the carboxylate and triol groups [7]. Notably, the trienoate system is prone to isomerization and degradation under acidic, basic, or oxidative conditions, posing challenges for purification and storage [7].
Sorangicin A emerged during a critical period when antibiotic resistance began undermining frontline therapeutics like rifampicin. Its discovery coincided with declining investments in novel antibiotic classes, making it a scientifically significant but commercially neglected compound. Early studies revealed it shared RNA polymerase (RNAP) inhibition with rifampicin but exhibited activity against rifampicin-resistant (Rif^R^) strains. This positioned sorangicin A as a template for next-generation RNAP inhibitors capable of overcoming target-site mutations [6] [8]. Despite promising preclinical results, pharmaceutical development lagged due to synthetic complexity and instability issues. Consequently, sorangicin A became a high-priority target for total synthesis campaigns to enable structural optimization [7].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7